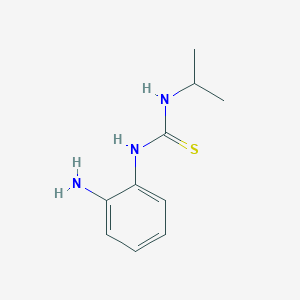

1-(2-Aminophenyl)-3-propan-2-ylthiourea

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

7465-08-9 |

|---|---|

Molecular Formula |

C10H15N3S |

Molecular Weight |

209.31 g/mol |

IUPAC Name |

1-(2-aminophenyl)-3-propan-2-ylthiourea |

InChI |

InChI=1S/C10H15N3S/c1-7(2)12-10(14)13-9-6-4-3-5-8(9)11/h3-7H,11H2,1-2H3,(H2,12,13,14) |

InChI Key |

PENXVWYWEJYDQR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=S)NC1=CC=CC=C1N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 2 Aminophenyl 3 Propan 2 Ylthiourea

Established Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminophenyl)-3-propan-2-ylthiourea and related compounds primarily relies on the well-established reaction between an amine and an isothiocyanate, a method known for its efficiency and the structural diversity it affords. researchgate.net

Synthesis from Isothiocyanates and Amines

The most direct and common method for synthesizing this compound is the nucleophilic addition of 1,2-phenylenediamine (o-phenylenediamine) to propan-2-yl isothiocyanate (isopropyl isothiocyanate). In this reaction, one of the amino groups of 1,2-phenylenediamine attacks the electrophilic carbon atom of the isothiocyanate group.

While the direct synthesis of the title compound is not extensively detailed, the synthesis of analogous N-aryl-N'-alkyl thioureas is well-documented. For instance, the synthesis of 1-(2-aminophenyl)-3-(naphthalene-1-yl)thiourea involves refluxing 1-naphthyl isothiocyanate with 1,2-phenylenediamine in a solvent like dichloromethane (B109758) for several hours. analis.com.my The product often precipitates from the reaction mixture and can be isolated by filtration. analis.com.my The reaction is typically carried out under neutral or slightly basic conditions to ensure the nucleophilicity of the amine.

A general reaction scheme is presented below: Scheme 1: General Synthesis of this compound

The reaction conditions for similar syntheses are summarized in the following table.

| Amine Precursor | Isothiocyanate Precursor | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 1,2-Phenylenediamine | 1-Naphthyl isothiocyanate | Dichloromethane (DCM) | Reflux, 23 hours | 63% | analis.com.my |

| 1,3-Phenylenediamine | 1-Naphthyl isothiocyanate | Dichloromethane (DCM) | Conventional heating | 82% | aip.org |

Alternative Synthetic Approaches and Precursors

Beyond the direct use of isothiocyanates, several alternative methods can be employed for the synthesis of thioureas.

Another strategy employs isothiocyanate equivalents, such as thiocarbamoyl benzotriazoles. These compounds are stable, easy-to-handle solids that react with amines under mechanochemical (ball milling) or vapor digestion conditions to form thioureas in high yields, avoiding hazardous reagents like thiophosgene. nih.govrsc.org

A less common but viable route for creating the thiourea (B124793) backbone is the thionation of the corresponding urea (B33335). Reagents like Lawesson's reagent can be used to convert the carbonyl group of 1-(2-Aminophenyl)-3-propan-2-ylurea directly into the thiocarbonyl group of the target compound. bibliotekanauki.pl

Mechanistic Investigations of Synthesis Pathways

The formation of thioureas from amines and isothiocyanates has been the subject of kinetic and mechanistic studies, which provide insight into the reaction progress, intermediates, and rate-limiting steps.

Elucidation of Reaction Intermediates

The reaction between an amine and an isothiocyanate is generally considered a straightforward nucleophilic addition. The primary intermediate is a zwitterionic tetrahedral species formed after the nucleophilic attack of the amine's nitrogen atom on the central carbon of the isothiocyanate. This is followed by a rapid proton transfer to the nitrogen atom of the isothiocyanate, leading to the final thiourea product.

In alternative syntheses starting from carbon disulfide and an amine, a dithiocarbamate (B8719985) salt is a key isolable or in-situ generated intermediate. nih.govmdpi.com Subsequent elimination of a sulfide (B99878) species from the dithiocarbamate yields the isothiocyanate, which then reacts as described above. nih.gov Thermal decomposition studies of thiourea itself have shown that it can isomerize to an intermediate, ammonium (B1175870) thiocyanate, particularly at elevated temperatures (140-180 °C). researchgate.net

Kinetic Studies of Formation Reactions

Kinetic studies on the reaction of aromatic amines with aryl isothiocyanates indicate that the nucleophilic attack of the amine on the isothiocyanate is the rate-determining step. kuleuven.be The reaction rate is significantly influenced by the basicity of the amine and the nature of substituents on the isothiocyanate. kuleuven.be For instance, electron-withdrawing groups on the aryl isothiocyanate accelerate the reaction by increasing the electrophilicity of the thiocarbonyl carbon.

Derivatization and Functionalization Strategies of the Core Structure

The this compound structure contains two primary sites for further chemical modification: the primary aromatic amino group (-NH2) and the thiourea moiety itself.

The free amino group on the phenyl ring is a versatile handle for derivatization. It can undergo acylation to form amide derivatives. For example, a range of 1-acyl-3-(2'-aminophenyl) thiourea derivatives have been synthesized by first coupling the corresponding acyl isothiocyanate with 2-nitrobenzenamine, followed by reduction of the nitro group to the amine. nih.gov This demonstrates the compatibility of the thiourea group with standard amine functionalization reactions.

Modifications at the Aminophenyl Moiety

The aminophenyl group of this compound contains a primary aromatic amine and a phenyl ring, both of which are amenable to various chemical modifications. The amino group, being a nucleophile, can readily undergo reactions such as acylation and alkylation.

Acylation: The primary amino group can be acylated to form the corresponding amide derivatives. This transformation is often carried out using acylating agents like acyl chlorides or acid anhydrides in the presence of a base. For instance, a general synthesis for related 1-acyl-3-(2'-aminophenyl) thiourea derivatives involves the reduction of a nitro group to an amine in the final step. nih.gov This indicates that the amino group is highly reactive towards acylation. Such modifications can be used to introduce a wide range of functional groups, potentially altering the molecule's chemical properties.

Alkylation: Similar to acylation, the amino group can be alkylated using alkyl halides. This reaction would introduce an alkyl group onto the nitrogen, forming a secondary amine. The use of bulky protecting groups on the nitrogen, such as a trityl or benzyl (B1604629) group, can be employed to control the extent of alkylation and prevent undesired side reactions.

Electrophilic Aromatic Substitution: The phenyl ring of the aminophenyl moiety is activated towards electrophilic aromatic substitution due to the electron-donating nature of both the amino group and the thiourea linkage. wikipedia.orgmasterorganicchemistry.com This suggests that reactions such as nitration, halogenation, and sulfonation would likely occur, with the substituents directing to the ortho and para positions relative to the activating groups. masterorganicchemistry.com However, the steric hindrance from the adjacent thiourea group might influence the regioselectivity of these substitutions.

Table 1: Potential Modifications at the Aminophenyl Moiety

| Reaction Type | Reagent | Potential Product |

|---|---|---|

| Acylation | Acetyl chloride/Pyridine | 1-(2-Acetamidophenyl)-3-propan-2-ylthiourea |

| Alkylation | Methyl iodide/K2CO3 | 1-(2-(Methylamino)phenyl)-3-propan-2-ylthiourea |

| Nitration | HNO3/H2SO4 | 1-(2-Amino-4-nitrophenyl)-3-propan-2-ylthiourea |

| Halogenation | Br2/FeBr3 | 1-(2-Amino-4-bromophenyl)-3-propan-2-ylthiourea |

Substitutions on the Propan-2-ylthiourea Unit

The propan-2-ylthiourea unit offers several sites for chemical transformation, primarily centered around the thiourea functional group itself. Direct substitution on the isopropyl group is less common due to the general inertness of alkyl C-H bonds.

Reactions at the Thiourea Moiety: The thiourea group contains N-H protons and a sulfur atom, which are the primary sites of reactivity. The N-H protons can be deprotonated by a strong base, and the resulting anion can participate in nucleophilic substitution reactions. The sulfur atom, being a soft nucleophile, can also react with various electrophiles.

Oxidation of the sulfur atom can lead to the formation of thiourea S,S,S-trioxides. nih.gov Furthermore, the thiourea moiety can be a precursor for the formation of guanidines.

While direct substitution on the propan-2-yl (isopropyl) group is challenging, radical-initiated reactions could potentially lead to functionalization of the alkyl chain. However, such reactions often lack selectivity.

Table 2: Potential Reactions of the Propan-2-ylthiourea Unit

| Reaction Type | Reagent | Potential Product |

|---|---|---|

| S-Alkylation | Methyl iodide | S-Methyl-1-(2-aminophenyl)-3-propan-2-ylisothiouronium iodide |

| Oxidation | Hydrogen peroxide | 1-(2-Aminophenyl)-3-propan-2-ylurea |

Heterocyclic Annulation and Cyclization Reactions

A significant and well-documented area of reactivity for 1-(2-aminophenyl)thioureas is their use as precursors in the synthesis of heterocyclic compounds. The proximate amino and thiourea functionalities are perfectly poised for intramolecular cyclization reactions to form fused ring systems.

Benzimidazole (B57391) Synthesis: The most prominent cyclization reaction of 1-(2-aminophenyl)thioureas is the formation of 2-aminobenzimidazoles. longdom.orgresearchgate.net This transformation typically proceeds via a cyclodesulfurization reaction, where the thiourea sulfur atom is removed, and a new carbon-nitrogen bond is formed to close the five-membered imidazole (B134444) ring. This reaction can be promoted by a variety of reagents, including metal oxides (e.g., mercuric oxide), metal chlorides (e.g., copper(I) chloride), and other desulfurizing agents. researchgate.netbeilstein-journals.org The reaction is believed to proceed through a carbodiimide (B86325) intermediate. longdom.org

The specific substituent on the thiourea nitrogen can be retained in the final benzimidazole product. For this compound, this cyclization would yield N-propan-2-yl-1H-benzo[d]imidazol-2-amine.

Table 3: Reagents for Cyclization to Benzimidazoles

| Reagent | Reaction Conditions | Product | Reference |

|---|---|---|---|

| Mercuric oxide (HgO) | Dry chloroform, reflux | N-propan-2-yl-1H-benzo[d]imidazol-2-amine | longdom.org |

| Copper(I) chloride (CuCl) | Solvent, heat | N-propan-2-yl-1H-benzo[d]imidazol-2-amine | researchgate.net |

| Methyl iodide (CH3I) | Ethanol, heat | N-propan-2-yl-1H-benzo[d]imidazol-2-amine | longdom.org |

| Triphenylbismuth dichloride (Ph3BiCl2) | 1,2-Dichloroethane, 60 °C | 2-Substituted benzimidazoles (from related substrates) | beilstein-journals.org |

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. The synthesis of thiourea derivatives, including this compound, can be adapted to incorporate these principles.

A key aspect of green synthesis is the use of safer solvents. Traditional methods for thiourea synthesis often employ volatile and toxic organic solvents. A greener approach involves the use of water as the reaction solvent. For example, the synthesis of N,N'-diisopropylthiourea has been reported using water as a solvent with PEG-400 as a recyclable catalyst. google.com This method avoids the use of hazardous reagents like carbon disulfide and the production of toxic byproducts like hydrogen sulfide. google.com

Another green approach is the use of microwave-assisted synthesis. Microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of benzimidazole derivatives from o-phenylenediamines, which are structurally related to the starting material for our target compound.

Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, aligns with the principles of green chemistry by reducing waste and improving efficiency.

Table 4: Green Chemistry Approaches in Thiourea and Derivative Synthesis

| Green Approach | Methodology | Advantages | Reference |

|---|---|---|---|

| Use of Green Solvents | Reaction of thiourea and diisopropylamine (B44863) in water with PEG-400 catalyst. | Avoids toxic solvents and byproducts, recyclable catalyst and solvent. | google.com |

| Microwave-Assisted Synthesis | Condensation of o-phenylenediamine (B120857) with various reagents under microwave irradiation. | Reduced reaction times, higher yields. | researchgate.net |

| One-Pot Synthesis | Three-component coupling reactions to form substituted benzimidazoles. | Increased efficiency, reduced waste. | nih.gov |

Advanced Structural Elucidation and Conformational Analysis of 1 2 Aminophenyl 3 Propan 2 Ylthiourea

X-ray Crystallography Studies for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. ias.ac.in Although the crystal structure for the title compound is not available, analysis of its urea (B33335) analog, 1-(2-aminophenyl)-3-phenylurea, provides a robust model for its likely molecular conformation and intermolecular interactions. nih.govresearchgate.net

The conformation of N,N'-disubstituted thioureas is largely defined by the torsion angles around the C-N bonds of the thiourea (B124793) core. In related structures, the thiourea unit itself tends to be planar, a consequence of the delocalization of π-electrons. researchgate.net However, the attached aryl and alkyl groups are typically twisted out of this plane.

For the analogous 1-(2-aminophenyl)-3-phenylurea, the phenyl ring exhibits a significant dihedral angle of 47.0(1)° with the mean plane of the urea unit, while the aminophenyl ring is nearly perpendicular, with a dihedral angle of 84.43(7)°. nih.gov It is anticipated that 1-(2-aminophenyl)-3-propan-2-ylthiourea would adopt a similar conformation, with the aminophenyl ring being substantially twisted relative to the central N-C(S)-N plane. The bulky isopropyl (propan-2-yl) group would also adopt a sterically favorable orientation to minimize non-bonded interactions.

Table 1: Predicted Torsion Angles for this compound based on Analogous Structures

| Parameter | Description | Predicted Value (°) |

|---|---|---|

| C(aryl)-N-C(S)-N | Torsion angle between the aminophenyl ring and the thiourea plane | ~85 |

Data are inferred from the crystal structure of 1-(2-aminophenyl)-3-phenylurea. nih.gov

The crystal packing of thiourea derivatives is predominantly governed by a network of intermolecular hydrogen bonds. researchgate.netdiva-portal.org The N-H groups of the thiourea core and the aminophenyl substituent are excellent hydrogen bond donors, while the sulfur atom of the thiocarbonyl group and the nitrogen of the amino group are effective acceptors.

Table 2: Potential Hydrogen Bonding Interactions in Crystalline this compound

| Donor (D) | Acceptor (A) | Type of Interaction | Expected Motif |

|---|---|---|---|

| N-H (Thiourea) | S=C (Thiourea) | Intermolecular | Dimer, Chain |

| N-H (Amino) | S=C (Thiourea) | Intermolecular | Sheet, 3D Network |

| N-H (Thiourea) | N (Amino) | Intermolecular | Chain, Sheet |

Interactions are predicted based on common motifs in related thiourea and aminophenyl derivatives. nih.govresearchgate.net

High-Resolution Spectroscopic Techniques for Solution and Solid-State Characterization

Spectroscopic methods are indispensable for characterizing the structure and bonding of molecules in both solution and solid states, providing data that is complementary to crystallographic studies.

¹H and ¹³C NMR spectroscopy confirms the molecular structure of thiourea derivatives in solution. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the aminophenyl group, the N-H protons, the methine proton of the isopropyl group, and the methyl protons. The N-H protons typically appear as broad singlets with chemical shifts that can be concentration and solvent-dependent. researchgate.net In many N,N'-disubstituted thioureas, the chemical shifts for the N-H protons are observed between δ 5.50-8.50 ppm. researchgate.net

The ¹³C NMR spectrum is particularly diagnostic, with the thiocarbonyl (C=S) carbon resonating in the characteristic downfield region of δ 178-184 ppm. researchgate.net The signals for the aminophenyl and isopropyl carbons would appear in their expected aromatic and aliphatic regions, respectively. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be used to unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular framework.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic-H | 6.5 - 7.5 | 115 - 150 |

| NH (Thiourea/Amino) | 5.5 - 9.0 (broad) | - |

| CH (Isopropyl) | 3.5 - 4.5 (septet) | 45 - 55 |

| CH₃ (Isopropyl) | 1.0 - 1.5 (doublet) | 20 - 25 |

Chemical shift ranges are estimated based on data for analogous thiourea compounds. researchgate.netmdpi.comrsc.org

Vibrational spectroscopy provides critical information about the functional groups present in a molecule. In the FT-IR spectrum of a thiourea derivative, key absorption bands correspond to the stretching and bending vibrations of the N-H, C-N, and C=S bonds. researchgate.netresearchgate.net

The N-H stretching vibrations typically appear as a broad band in the region of 3100-3500 cm⁻¹, with the broadening indicative of hydrogen bonding. nih.gov The C-N stretching and N-H bending modes often couple and result in a series of bands in the 1400-1600 cm⁻¹ region. The C=S stretching vibration is a key marker for the thiourea group, though it can be mixed with other vibrations; it is generally observed in the 700-850 cm⁻¹ and 1200-1300 cm⁻¹ regions. researchgate.net Raman spectroscopy is complementary to FT-IR, particularly for symmetric vibrations and the C=S bond, which can sometimes give a weak signal in IR. researchgate.netsapub.org The number of vibrational modes for a polyatomic molecule can be calculated based on its degrees of freedom. libretexts.org

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| ν(N-H) | N-H Stretching | 3100 - 3500 |

| δ(N-H) | N-H Bending | 1550 - 1650 |

| ν(C-N) | C-N Stretching | 1400 - 1500 |

| ν(C=S) | C=S Stretching | 700 - 850, 1200 - 1300 |

Data compiled from typical values for N,N'-disubstituted thioureas. researchgate.netresearchgate.netresearchgate.net

High-resolution mass spectrometry (HRMS) is a powerful technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement of the molecular ion. researchgate.netlongdom.org For this compound (C₁₀H₁₅N₃S), the exact mass of the protonated molecule [M+H]⁺ would be determined with high precision (sub-ppm accuracy).

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides valuable structural information. Common fragmentation pathways for N-aryl-N'-alkylthioureas include:

α-Cleavage: Cleavage of the bond adjacent to the sulfur atom or the nitrogen atoms.

Mc Lafferty Rearrangement: If sterically feasible, though less common for this specific structure.

Cleavage of the N-C bonds: Fragmentation of the thiourea core, leading to ions corresponding to the aminophenyl isothiocyanate fragment or the isopropyl amine fragment.

Loss of the alkyl group: Cleavage of the bond between the nitrogen and the isopropyl group, resulting in the loss of a propyl radical or propene.

Table 5: Predicted Key Fragments in the HRMS of this compound

| m/z (Predicted) | Ion Formula | Description |

|---|---|---|

| 210.1056 | [C₁₀H₁₆N₃S]⁺ | [M+H]⁺ Molecular Ion |

| 151.0324 | [C₇H₇N₂S]⁺ | Fragment from cleavage of N-isopropyl bond |

| 108.0811 | [C₆H₈N₂]⁺ | Aminophenyl fragment |

Exact masses are calculated for the predicted ionic species.

Tautomeric Equilibrium and Isomerism Studies

The structural complexity of this compound gives rise to the potential for both tautomerism and rotational isomerism. These phenomena are crucial for understanding the compound's chemical reactivity, spectroscopic properties, and potential biological interactions. The thiourea backbone, –NH–C(=S)–NH–, is the primary site for this structural diversity.

Tautomeric Forms: Thione-Thiol Equilibrium

Like other thiourea derivatives, this compound can exist in a tautomeric equilibrium between the thione and thiol forms. jocpr.comnih.gov The thione form, characterized by a carbon-sulfur double bond (C=S), is generally the more stable and predominant tautomer in the solid state and in various solutions. jocpr.commtak.hu However, under certain conditions, the equilibrium can shift to favor the thiol (or isothiourea) form, which contains a carbon-sulfur single bond (C–SH) and a carbon-nitrogen double bond (C=N). nih.gov

The equilibrium is influenced by several factors, including the solvent's polarity and pH. In neutral and acidic media, the thione form typically prevails. jocpr.com In alkaline solutions, the equilibrium may shift towards the formation of the thiol tautomer. jocpr.com This shift is due to the deprotonation of the N-H group, followed by protonation on the sulfur atom.

The two primary tautomeric forms of this compound are illustrated below:

| Tautomeric Form | Key Structural Feature | IUPAC Name |

| Thione | C=S (Thiocarbonyl) | This compound |

| Thiol | C-SH (Thiol) and C=N (Imine) | (Z)-1-(2-Aminophenyl)-3-propan-2-yl-isothiourea |

This table illustrates the two potential tautomeric forms of the subject compound.

Studies on analogous compounds have demonstrated that the thione form is generally favored due to the greater strength of the C=S bond compared to the C=N bond and the higher acidity of the S-H proton compared to the N-H proton. scispace.com The stability of the thione tautomer is a critical factor in the chemical behavior of thiourea-based compounds. ias.ac.in

Rotational Isomerism and Conformational Preferences

In addition to tautomerism, rotational isomerism (or conformational isomerism) is a significant feature of unsymmetrically substituted thioureas. nih.govacs.org Rotation around the C–N single bonds of the thiourea moiety is restricted due to the partial double bond character arising from the delocalization of the nitrogen lone pairs and the π-electrons of the C=S group. This restricted rotation leads to the existence of distinct, stable conformers.

For this compound, different spatial arrangements of the aminophenyl and isopropyl groups relative to the C=S bond are possible. These are typically described as syn or anti (also referred to as Z or E, respectively) with respect to the orientation of the substituents on the nitrogen atoms relative to the sulfur atom. The possible conformations for thiourea derivatives are generally classified as E,Z; Z,E; Z,Z; or E,E. researchgate.netmarmara.edu.tr

In solution, an interconversion between different conformations, such as E,Z and Z,E, has been observed for similar chiral thioureas. researchgate.netmarmara.edu.tr The energy barrier for this interconversion is typically around 50 kJ/mol. researchgate.netmarmara.edu.tr In the solid state, however, thiourea derivatives often adopt a single, more stable conformation, frequently the Z,Z form. researchgate.netmarmara.edu.tr

The specific conformations of this compound would be influenced by steric hindrance between the bulky isopropyl group and the aminophenyl ring, as well as by intramolecular hydrogen bonding involving the amino group on the phenyl ring and the thiourea protons.

| Conformer Notation | Description of Substituent Orientation Relative to C=S Bond |

| Z,Z | Both substituents are on the same side (cis) of the C=S bond. |

| E,Z | One substituent is on the opposite side (trans) and one is on the same side (cis). |

| Z,E | One substituent is on the same side (cis) and one is on the opposite side (trans). |

| E,E | Both substituents are on the opposite side (trans) of the C=S bond. |

This table describes the general conformational possibilities for unsymmetrically disubstituted thioureas based on the orientation around the C-N bonds.

Computational studies and spectroscopic methods, such as temperature-dependent NMR, are valuable tools for investigating the conformational properties and the energy barriers between different isomers of thiourea derivatives. researchgate.net For instance, density functional theory (DFT) calculations have been used to determine the relative stability of different conformers. nih.gov

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies (e.g., Density Functional Theory (DFT) Calculations)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

A fundamental step in any quantum chemical study is the geometry optimization of the molecule. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the lowest energy conformation of 1-(2-Aminophenyl)-3-propan-2-ylthiourea would be determined. This process identifies the most stable three-dimensional arrangement of the atoms by calculating forces on each atom and adjusting their positions until a minimum on the potential energy surface is found.

Once the optimized geometry is obtained, a detailed analysis of the electronic structure can be performed. This includes the calculation of bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. Furthermore, the distribution of electron density, molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis can reveal key features about the molecule's polarity, reactive sites, and intramolecular interactions, such as hydrogen bonding.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated using DFT/B3LYP)

| Parameter | Predicted Value |

|---|---|

| C=S Bond Length | ~1.68 Å |

| C-N (Thiourea) Bond Lengths | ~1.35 - 1.40 Å |

| N-H Bond Lengths | ~1.01 Å |

| C-N (Aminophenyl) Bond Length | ~1.42 Å |

| C-C (Aromatic) Bond Lengths | ~1.39 - 1.41 Å |

Note: These are representative values based on similar structures and would require specific calculations for confirmation.

DFT calculations are also instrumental in predicting various spectroscopic properties. Vibrational frequencies, calculated from the second derivatives of the energy with respect to atomic displacements, can be correlated with experimental infrared (IR) and Raman spectra. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed and are valuable for the structural elucidation of the compound. Electronic transitions can be predicted using Time-Dependent DFT (TD-DFT), providing insights into the UV-Visible absorption spectrum of the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy and spatial distribution of these orbitals are critical in determining the chemical reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, indicating sites for electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating sites for nucleophilic attack. The HOMO-LUMO energy gap is an important indicator of molecular stability; a smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized on the electron-rich aminophenyl and thiourea (B124793) moieties, while the LUMO may be distributed over the aromatic ring and the thiocarbonyl group.

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound

| Property | Predicted Value |

|---|---|

| HOMO Energy | ~ -5.5 eV |

| LUMO Energy | ~ -1.0 eV |

| HOMO-LUMO Energy Gap | ~ 4.5 eV |

Note: These are estimated values and are sensitive to the level of theory and solvent effects.

Molecular Docking and Molecular Dynamics Simulations (e.g., Ligand-Protein Interactions)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is widely used in drug discovery to screen for potential drug candidates. For this compound, docking studies could be performed against various protein targets to explore its potential biological activity. The simulation would predict the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the protein's active site.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time. MD simulations provide a dynamic picture of the interactions and can help to validate the docking results by assessing the conformational stability of the ligand in the binding pocket.

Structure-Reactivity Relationship (SRR) Predictions

By calculating various quantum chemical descriptors, it is possible to predict the structure-reactivity relationships of a molecule. Descriptors such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness can be derived from the HOMO and LUMO energies. These parameters provide a quantitative measure of the molecule's reactivity and can be used in Quantitative Structure-Activity Relationship (QSAR) models to correlate chemical structure with biological activity for a series of related compounds.

Conformational Analysis via Computational Methods

Molecules with rotatable bonds, such as the N-C bonds in the thiourea backbone and the bond connecting the isopropyl group, can exist in multiple conformations. Computational conformational analysis involves systematically rotating these bonds and calculating the energy of each resulting conformer to identify the most stable structures. This analysis is crucial as the biological activity and physical properties of a molecule can be highly dependent on its preferred conformation. For this compound, this would involve exploring the rotational barriers around the C-N bonds to understand its conformational landscape.

Coordination Chemistry and Metal Complex Formation

Ligand Properties of 1-(2-Aminophenyl)-3-propan-2-ylthiourea

The behavior of this compound as a ligand is dictated by the electronic and steric characteristics of its constituent functional groups: the thiocarbonyl (C=S) group, the aminophenyl group (-C₆H₄NH₂), and the propan-2-yl (isopropyl) group. Thioureas are recognized as structurally versatile ligands due to their σ-donating and π-acidic nature. mdpi.com

This compound possesses several potential coordination sites, leading to various binding modes with metal ions.

S-Coordination (Monodentate): The most common coordination mode for simple thiourea (B124793) derivatives involves the sulfur atom of the thiocarbonyl group. materialsciencejournal.org The sulfur atom acts as a soft donor, readily bonding to soft metal ions. In this mode, the ligand is neutral and coordinates as a monodentate ligand. mdpi.com

N,S-Chelation (Bidentate): The presence of the amino group (-NH₂) on the phenyl ring at the ortho position allows for the formation of a stable five-membered chelate ring. nih.gov Coordination occurs through both the sulfur atom of the thiourea moiety and the nitrogen atom of the amino group. nih.gov This bidentate N,S-coordination leads to the formation of highly stable metal complexes. nih.gov The ligand typically deprotonates at the thioamide nitrogen to act as a monoanionic ligand in this mode.

The specific substituents attached to the thiourea core significantly influence its coordination chemistry. nih.gov

2-Aminophenyl Group: This group is crucial for the chelating ability of the ligand. The ortho-amino group provides a strategically positioned nitrogen donor atom, enabling the formation of the N,S chelate ring. This enhances the stability of the resulting metal complexes compared to thioureas lacking this group.

Propan-2-yl (Isopropyl) Group: This alkyl group primarily exerts a steric and electronic influence. Electronically, it is an electron-donating group, which increases the electron density on the adjacent nitrogen atom and, by extension, the sulfur atom, potentially enhancing its donor capacity. Sterically, its bulk can influence the geometry of the resulting metal complexes and the number of ligands that can coordinate to the metal center.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt in a 2:1 ligand-to-metal molar ratio. materialsciencejournal.org The reaction is generally carried out in a solvent such as methanol (B129727) or ethanol, with stirring, to afford the complex, which may precipitate from the solution. materialsciencejournal.org

Characterization of these complexes relies on a suite of spectroscopic and analytical techniques to confirm their structure and composition.

| Technique | Observation | Inference |

| Elemental Analysis (CHN) | Experimental percentages of C, H, N match calculated values. | Confirms the stoichiometry of the complex (e.g., ML₂). |

| FT-IR Spectroscopy | Shift in the ν(C=S) and ν(N-H) vibrational frequencies upon complexation. | Indicates coordination of the sulfur and nitrogen atoms to the metal center. |

| ¹H & ¹³C NMR Spectroscopy | Chemical shifts of protons and carbons near the donor atoms change upon coordination. | Provides information about the ligand's binding mode in solution. mdpi.com |

| UV-Visible Spectroscopy | Appearance of d-d transition and charge transfer bands. | Elucidates the electronic environment and geometry of the metal center (e.g., square planar, octahedral). nih.govcardiff.ac.uk |

| Molar Conductivity | Low conductivity values in non-coordinating solvents. | Suggests a non-electrolytic nature for neutral complexes. mdpi.com |

This ligand forms stable complexes with a variety of divalent transition metals. Spectroscopic and analytical data suggest that metals like Ni(II), Pd(II), and Pt(II) often form square planar complexes, particularly when the ligand acts as a bidentate N,S-donor. materialsciencejournal.orgnih.gov Cu(II) and Co(II) can adopt either square planar or tetrahedral geometries, while Zn(II), with its d¹⁰ configuration, typically forms tetrahedral complexes. materialsciencejournal.orgmdpi.com

A general synthetic route involves reacting the ligand (L) with the metal chloride (MCl₂) to form complexes of the type [ML₂]. materialsciencejournal.org

The most commonly reported stoichiometry for complexes with bivalent metal ions and bidentate thiourea ligands is 1:2 (Metal:Ligand), resulting in neutral complexes with the general formula [M(L)₂]. materialsciencejournal.org The chelate effect, resulting from the bidentate N,S-coordination of the 1-(2-aminophenyl)thiourea moiety, confers significant thermodynamic stability to these complexes compared to those formed with monodentate thiourea ligands.

Advanced Structural Analysis of Metal Complexes (e.g., X-ray Diffraction of Complexes)

For complexes of 1-(2-aminophenyl)-3-substituted thioureas, X-ray studies often confirm the bidentate N,S chelation. nih.gov For instance, in a typical square planar complex with a d⁸ metal like Ni(II) or Pd(II), the metal center would be coordinated to two deprotonated ligand molecules in a trans-configuration. The geometry is defined by two nitrogen atoms and two sulfur atoms from the two ligand molecules, forming the corners of the square plane around the central metal ion. nih.gov

The analysis of crystal packing reveals intermolecular interactions, such as hydrogen bonding, which can lead to the formation of extended supramolecular structures in the solid state. nih.govmdpi.com

Theoretical Studies of Metal-Ligand Interactions

Theoretical and computational chemistry provide powerful tools for elucidating the nature of metal-ligand interactions in complexes of this compound. Density Functional Theory (DFT) is a predominant method used to model the geometric and electronic structures of such complexes, offering predictions that complement and explain experimental findings. mdpi.com

Studies on similar thiourea derivatives show that these ligands can coordinate to metal centers in several ways, primarily as a monodentate ligand through the sulfur atom or as a bidentate chelating ligand using both the sulfur and the aminophenyl nitrogen atoms. mdpi.com DFT calculations are instrumental in determining the most stable coordination mode for a given metal ion. These calculations can predict key structural parameters, including metal-ligand bond lengths and bond angles, which are crucial for understanding the stability and reactivity of the complex.

Computational models allow for a detailed analysis of the electronic properties of the metal complexes. The distribution of electron density upon coordination can be visualized, and parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the complex. researchgate.net

Furthermore, theoretical calculations are used to simulate vibrational spectra (FT-IR). A comparison between calculated and experimental vibrational frequencies helps to confirm the mode of coordination. For instance, a characteristic shift to a lower frequency of the ν(C=S) stretching vibration upon complexation is a strong indicator of the sulfur atom's involvement in the metal-ligand bond. mdpi.com Similarly, changes in the N-H stretching frequencies can provide evidence for the participation of the nitrogen atom in coordination. mdpi.com

Table 1: Representative Theoretical Data for a Metal Complex with a Thiourea Derivative Ligand

| Parameter | Ligand | Metal Complex (e.g., Ni(II)) | Reference |

|---|---|---|---|

| Bond Length (M-S, Å) | N/A | ~2.2 - 2.4 | researchgate.net |

| Bond Length (M-N, Å) | N/A | ~2.0 - 2.2 | researchgate.net |

| ν(C=S) (cm⁻¹) | ~700-750 | ~680-720 (Shift to lower frequency) | mdpi.com |

| HOMO-LUMO Gap (eV) | Typically > 4.0 | Typically < 4.0 | researchgate.net |

Redox Properties of Metal Complexes

The redox properties of metal complexes containing this compound are fundamental to understanding their potential applications in catalysis and materials science. Cyclic Voltammetry (CV) is the primary technique employed to investigate the electron transfer processes of these complexes. researchgate.netsathyabama.ac.in This method provides valuable information on the oxidation and reduction potentials and the stability of the different oxidation states of the metal center. sathyabama.ac.inbasjsci.edu.iq

The electrochemical behavior of these complexes is largely dictated by the nature of the metal ion and the coordination environment provided by the thiourea ligand. The voltammograms of these complexes typically display one or more redox waves corresponding to metal-centered or, in some cases, ligand-centered electron transfer events. researchgate.netnih.gov

For instance, copper complexes of analogous thiourea derivatives often exhibit a quasi-reversible one-electron reduction process attributed to the Cu(II)/Cu(I) couple. cardiff.ac.ukscienceasia.org The separation between the cathodic (Epc) and anodic (Epa) peak potentials (ΔEp) in the cyclic voltammogram provides insight into the reversibility of the electron transfer; a quasi-reversible process indicates that the complex maintains its structural integrity to some extent during the redox event. researchgate.net

Table 2: Representative Electrochemical Data for Metal Complexes of Thiourea Derivatives

| Complex | Redox Process | Epc (V) vs. Ag/AgCl | Epa (V) vs. Ag/AgCl | Nature of Process | Reference |

|---|---|---|---|---|---|

| [Cu(L)₂]Cl₂ | Cu(II)/Cu(I) | -0.30 to -0.50 | -0.20 to -0.40 | Quasi-reversible | cardiff.ac.uk |

| [Ni(L)₂]Cl₂ | Ni(II)/Ni(I) | -0.90 to -1.20 | N/A | Irreversible | cardiff.ac.uk |

L represents a generic aminophenyl-thiourea derivative ligand.

These electrochemical studies are crucial for designing complexes with specific redox properties tailored for applications such as electrocatalysis, where controlled electron transfer is essential. rsc.org

Advanced Applications in Chemical Sciences

Catalytic Efficacy and Mechanisms

Thiourea (B124793) derivatives have emerged as powerful catalysts in modern organic synthesis, primarily due to their ability to act as hydrogen-bond donors. The N-H protons of the thiourea moiety are sufficiently acidic to activate electrophiles, facilitating a range of chemical transformations.

Organocatalysis

In the realm of organocatalysis, thiourea-based catalysts are celebrated for their role in non-covalent catalysis. researchgate.net Bifunctional thiourea catalysts, which incorporate a basic moiety (like an amine) alongside the hydrogen-bonding thiourea group, are particularly effective. researchgate.net These catalysts can simultaneously activate both the nucleophile and the electrophile, enhancing reaction rates and controlling stereoselectivity. researchgate.net

For a molecule like 1-(2-aminophenyl)-3-propan-2-ylthiourea, the aminophenyl group can serve as the basic site, while the thiourea core acts as the hydrogen-bond donor. This dual functionality is crucial for promoting reactions such as:

Michael Additions: Catalyzing the addition of nucleophiles to α,β-unsaturated carbonyl compounds. researchgate.netresearchgate.net

Aza-Henry Reactions: Facilitating the addition of nitroalkanes to imines. researchgate.net

Asymmetric Synthesis: Chiral versions of these catalysts are instrumental in producing enantiomerically enriched products, which are vital in the pharmaceutical industry. researchgate.netmdpi.com

The general mechanism involves the thiourea N-H groups forming hydrogen bonds with an electrophile (e.g., a carbonyl group), increasing its electrophilicity. Concurrently, the amino group can deprotonate a pronucleophile, increasing its nucleophilicity and guiding its attack on the activated electrophile.

Metal-mediated Catalysis

The nitrogen and sulfur atoms within the thiourea backbone of this compound make it an excellent ligand for coordinating with metal centers. nih.govmdpi.com Thioureas can act as versatile ligands in organometallic chemistry, stabilizing metal complexes and modulating their catalytic activity. mdpi.comresearchgate.net

As bidentate N,S-donor ligands, these compounds can form stable chelate rings with transition metals. nih.gov This coordination can lead to several applications:

Cross-Coupling Reactions: Metal complexes featuring thiourea ligands can be employed as catalysts in reactions like Suzuki or Heck couplings, where the ligand influences the stability and reactivity of the catalytic species.

Oxidation/Reduction Reactions: The electronic properties of the metal center can be tuned by the thiourea ligand, affecting its efficacy in redox catalysis.

Anticancer Agents: Gold(I) and silver(I) complexes with thiourea ligands have shown significant cytotoxic activity against various cancer cell lines, demonstrating their potential in medicinal inorganic chemistry. mdpi.commdpi.com The coordination of the metal to the thiourea ligand is often crucial for the biological activity of the complex. mdpi.com

Sensing Platforms and Chemosensors for Ions or Molecules

Thiourea derivatives are widely used in the design of chemosensors for detecting environmentally and biologically important species. rsc.org Their ability to bind to specific ions or molecules through hydrogen bonding or coordination results in a measurable signal, such as a change in color or fluorescence. rsc.orgresearchgate.net

The structure of this compound is well-suited for sensing applications:

Binding Site: The thiourea moiety serves as an effective recognition site for various metal cations, including heavy and transition metals like mercury(II), zinc(II), and cadmium(II). nih.govresearchgate.net The soft sulfur atom has a high affinity for soft metal ions.

Signaling Unit: The aminophenyl group can be part of a larger chromophore or fluorophore system. Upon binding of an analyte to the thiourea site, the electronic properties of the molecule are altered, leading to a change in its absorption or emission spectrum. uzh.ch

Mechanism: Detection often relies on mechanisms like photoinduced electron transfer (PET). In the unbound state, the thiourea group can quench the fluorescence of the signaling unit. uzh.ch Upon metal ion coordination, this quenching is inhibited, leading to a "turn-on" fluorescent response. researchgate.netuzh.ch

The table below summarizes the performance of representative thiourea-based fluorescent chemosensors in detecting various metal ions.

| Chemosensor | Target Ion | Detection Limit | Fluorescence Change | Solvent |

| Naphthalimide-Thiourea Conjugate (MePic) | Hg²⁺ | Low nM range | ~19-fold increase | Methanol (B129727) |

| Naphthalimide-Thiourea Conjugate (MePic) | Zn²⁺ | Low µM range | ~20-fold increase | Methanol |

| Naphthalimide-Thiourea Conjugate (DiPic) | Cd²⁺ | Sub-µM range | ~5-fold increase | Methanol |

| Coumarin-Thiourea Conjugate | Hg²⁺ | 0.23 µM | "Turn-on" response | Acetonitrile/Water |

Integration into Materials Science (e.g., Polymers, Thin Films, Coatings)

The integration of thiourea derivatives into materials science leverages their unique chemical properties to create functional materials such as advanced polymers, protective thin films, and specialized coatings.

Polymers: Thiourea functionalities can be incorporated into polymer backbones or as pendant groups. These polymers can exhibit enhanced thermal stability, metal-binding capabilities for environmental remediation, or serve as catalysts.

Thin Films and Coatings: A significant application of thiourea derivatives in materials science is the formation of protective coatings to prevent metal corrosion. jmaterenvironsci.com When applied to a metal surface, these molecules can form a self-assembled monolayer or a thin film that acts as a barrier against corrosive agents. jmaterenvironsci.comwjarr.com The film formation is driven by the adsorption of the thiourea molecules onto the metal surface, a process discussed in more detail in the corrosion inhibition section. wjarr.com These protective layers are crucial in industries where metal durability is paramount.

Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. Thiourea derivatives are exemplary building blocks in this field due to their strong and directional hydrogen-bonding capabilities. mersin.edu.tr The N-H protons act as hydrogen-bond donors, while the sulfur atom acts as a hydrogen-bond acceptor.

The self-assembly process, where molecules spontaneously organize into ordered structures, is central to this field. hw.ac.uk In the case of this compound, several interactions can drive assembly:

Hydrogen Bonding: The two N-H groups can form robust intermolecular hydrogen bonds with the sulfur atom of a neighboring molecule, leading to the formation of tapes, sheets, or other extended networks. mersin.edu.tr The primary amino group on the phenyl ring can also participate in hydrogen bonding, adding another layer of control over the assembly process.

π-π Stacking: The phenyl rings can interact through π-π stacking, further stabilizing the supramolecular architecture.

These self-assembled structures can lead to the formation of complex materials like organogels, where fibrous networks of the thiourea derivative immobilize a solvent. researchgate.netnih.gov The properties of these supramolecular materials can be tuned by modifying the chemical structure of the building blocks. nih.gov

Corrosion Inhibition Properties

Thiourea and its derivatives are widely recognized as highly effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. acs.orgnih.gov The efficacy of these compounds stems from their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. analis.com.my

The mechanism of inhibition by compounds like this compound involves several key aspects:

Adsorption Centers: The molecule contains multiple active centers for adsorption, including the sulfur atom, the two nitrogen atoms of the thiourea core, the nitrogen atom of the amino group, and the π-electrons of the phenyl ring. acs.orgnih.gov The sulfur atom, being a soft base, strongly adsorbs onto metal surfaces, which act as soft acids. analis.com.my

Film Formation: Upon adsorption, the inhibitor molecules displace water molecules and corrosive ions from the metal surface, forming a barrier film. jmaterenvironsci.com This film blocks the active sites for both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, making them mixed-type inhibitors. acs.org

Adsorption Isotherm: The adsorption process typically follows established models like the Langmuir adsorption isotherm, which suggests the formation of a monolayer on the metal surface. acs.org The strength of adsorption can be either physical (physisorption) or chemical (chemisorption), or a combination of both, depending on the specific inhibitor, metal, and environment. wjarr.comacs.org

The table below presents the inhibition efficiency of several thiourea derivatives on steel in acidic media, illustrating the impact of molecular structure on performance.

| Inhibitor | Concentration | Medium | Temperature (°C) | Inhibition Efficiency (%) |

| Phenylthiourea (PTU) | 2.0 x 10⁻⁴ M | 1.0 M HCl | 30 | 95.8 |

| Isopropylthiourea (ITU) | 2.0 x 10⁻⁴ M | 1.0 M HCl | 30 | 60.1 |

| 1-Phenyl-3-pyridin-4-ylmethyl-thiourea | 1000 ppm | 1 M HCl | 50 | 91.1 |

| Organoselenium Thiourea Derivative | 1.0 mM | 15% HCl | 25 | 98.5 |

The data indicates that aromatic substituents (like the phenyl group) often enhance inhibition efficiency compared to aliphatic groups (like the isopropyl group), likely due to the additional interaction of π-electrons with the metal surface. acs.org Therefore, this compound, containing both aromatic and aliphatic moieties, is expected to be an effective corrosion inhibitor.

Future Research Directions and Emerging Perspectives

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The advancement of organic synthesis is increasingly driven by the principles of green chemistry, focusing on efficiency, safety, and environmental sustainability. mdpi.com Future research on 1-(2-Aminophenyl)-3-propan-2-ylthiourea should prioritize the development of novel synthetic routes that align with these principles.

Current methods for synthesizing thiourea (B124793) derivatives often involve the condensation of amines with isothiocyanates, or using reagents like carbon disulfide. mdpi.comorganic-chemistry.org While effective, these methods can involve toxic and volatile chemicals. organic-chemistry.orggoogle.com Emerging sustainable methodologies offer promising alternatives. For instance, "on-water" synthesis, which leverages the unique properties of water to accelerate reaction rates and simplify product isolation, presents a greener option that avoids toxic volatile organic compounds (VOCs). organic-chemistry.org Another approach is the use of deep eutectic solvents (DES), such as choline (B1196258) chloride/tin(II) chloride, which can act as both a recyclable green catalyst and reaction medium. rsc.org

Future synthetic explorations could focus on:

One-Pot Syntheses: Developing one-pot, multi-component reactions starting from readily available materials like o-phenylenediamine (B120857) to improve atom economy and reduce waste. google.comrsc.org

Catalyst-Free Conditions: Investigating catalyst-free cyclocondensation reactions under aerobic conditions to simplify procedures and minimize metal contamination. rsc.org

Automated Synthesis: Employing automated systems to accelerate the synthesis and screening of new derivatives, reducing chemical exposure and increasing research throughput. mdpi.com

These modern synthetic strategies could lead to more efficient, cost-effective, and environmentally benign production of this compound and its analogs.

Identification of Unexplored Biological Targets and Mechanistic Pathways

Thiourea derivatives are recognized for a wide spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antioxidant effects. mdpi.comnih.gov While the parent compound this compound may possess some of these properties, its specific biological targets and mechanisms of action are not well-defined. Future research should aim to systematically screen this compound against a broad range of biological targets to uncover its full therapeutic potential.

Potential areas for investigation include:

Enzyme Inhibition: Many thiourea derivatives are known enzyme inhibitors. biointerfaceresearch.com Future studies could assess the inhibitory activity of this compound against enzymes implicated in various diseases, such as:

Urease: Important for bacteria like Helicobacter pylori. nih.govnih.gov

Kinases: Such as receptor tyrosine kinases involved in cancer cell signaling. nih.gov

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX): Key enzymes in inflammatory pathways. mdpi.com

Anti-Inflammatory Pathways: The compound could be tested for its ability to modulate pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are crucial targets in autoimmune and inflammatory diseases. mdpi.com

Anticancer Mechanisms: Research could explore multi-targeted anticancer action, including the inhibition of microtubule polymerization, induction of apoptosis, and interaction with DNA. nih.govbiointerfaceresearch.com A series of 1-acyl-3-(2'-aminophenyl) thiourea derivatives has already demonstrated potential as anti-intestinal nematode agents, suggesting that the aminophenyl thiourea scaffold is a promising starting point for antiparasitic drug discovery. nih.gov

Antimicrobial Activity: Given the prevalence of antimicrobial properties in thiourea derivatives, the compound should be evaluated against a panel of clinically relevant bacteria and fungi, including drug-resistant strains. mdpi.comrsc.org

Elucidating the specific molecular interactions and signaling cascades affected by this compound will be crucial for its development as a potential therapeutic agent.

Development of Advanced Computational Models for Prediction and Design

Computational chemistry offers powerful tools for accelerating drug discovery and materials science research. By building predictive models, researchers can design novel derivatives of this compound with enhanced activity and selectivity, while minimizing the need for extensive trial-and-error synthesis.

Future computational efforts should include:

Quantitative Structure-Activity Relationship (QSAR): Developing 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can identify the key structural features of the thiourea scaffold that are critical for its biological activity. nih.gov These models can provide valuable insights for designing more potent analogs.

Molecular Docking: Docking simulations can predict the binding modes and affinities of this compound and its derivatives with specific biological targets, such as enzyme active sites. biointerfaceresearch.comnih.gov This helps in understanding the mechanism of action and in the rational design of new inhibitors. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the compound when interacting with its biological target or solvent, providing a more detailed picture of its stability, conformational changes, and interaction patterns. nih.govresearchgate.net

ADMET Profiling: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles for further development. acs.org

Integrating these computational approaches can create a robust framework for the rational design and optimization of this compound-based compounds for specific applications.

Expansion into Novel Material and Nanoscience Applications

The applications of thiourea derivatives extend beyond biology into the realm of material science and nanotechnology. mdpi.com The sulfur atom in the thiourea moiety makes these compounds excellent precursors for the synthesis of metal sulfide (B99878) nanocrystals, which have applications in optoelectronics and catalysis. researchgate.net

Future research could explore the potential of this compound in:

Nanocrystal Synthesis: Investigating its use as a tunable sulfur source for the synthesis of colloidal metal sulfide (e.g., PbS) nanocrystals. The organic substituents on the thiourea molecule can influence the reactivity and control the nucleation and growth of nanoparticles, thereby allowing for precise control over their size and properties. researchgate.net

Coordination Polymers: The ability of the thiourea scaffold to coordinate with a wide range of metal centers makes it a versatile ligand for creating coordination polymers and metal-organic frameworks (MOFs) with potential applications in gas adsorption and catalysis. researchgate.netmdpi.com

Corrosion Inhibition: Certain thiourea derivatives have shown efficacy as corrosion inhibitors, and this potential could be explored for this compound. mdpi.com

Chemosensors: The compound could be functionalized to act as a chemosensor for the detection of specific metal ions or anions. mdpi.com

By exploring these avenues, this compound could become a valuable building block in the development of advanced materials.

Design of Hybrid Compounds Incorporating this compound

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach in drug design to create compounds with enhanced affinity, improved selectivity, or dual modes of action. biointerfaceresearch.com Thiourea derivatives have been successfully incorporated into various hybrid structures to enhance their therapeutic effects. mdpi.com

Future work in this area could involve designing and synthesizing hybrid molecules that covalently link the this compound scaffold with other biologically active moieties. Examples of potential hybrid structures include:

Thiourea-Chalcone Hybrids: Chalcones are known for their diverse biological activities, and hybrid molecules combining chalcone (B49325) and quinoline (B57606) frameworks (which can be derived from 2-aminophenyl structures) have been synthesized. nih.gov

Thiourea-Heterocycle Hybrids: Incorporating heterocyclic moieties such as thiazole, pyrazole, or quinazoline (B50416) can significantly enhance the therapeutic potential of thiourea derivatives. mdpi.comrsc.org For instance, quinazolines derived from 1-(2-aminophenyl)-3-arylprop-2-en-1-ones have shown potent antitumor activity. rsc.org

Urea-Thiourea Hybrids: These hybrids have demonstrated a broad spectrum of anti-inflammatory effects. mdpi.com

Thiourea-Sugar Conjugates: Conjugating the thiourea derivative with sugar moieties, like D-glucose, can improve bioavailability and targeting, as demonstrated in some antimicrobial agents. rsc.org

By strategically designing such hybrid compounds, researchers may overcome challenges like drug resistance and develop novel therapeutic agents with superior efficacy. biointerfaceresearch.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-Aminophenyl)-3-propan-2-ylthiourea, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via condensation of 2-aminophenylamine with isopropyl isothiocyanate under mild acidic or basic conditions. Optimization involves adjusting stoichiometry (e.g., 1:1 molar ratio), solvent selection (e.g., ethanol or dichloromethane), and temperature (room temperature to 60°C). Catalysts like triethylamine may enhance reaction efficiency. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for removing unreacted amines or thiourea byproducts .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : H NMR should show peaks for the aromatic protons (δ 6.5–7.5 ppm), isopropyl group (δ 1.2–1.4 ppm for CH, δ 3.9–4.2 ppm for CH), and thiourea NH protons (δ 8.5–9.5 ppm). C NMR confirms the thiocarbonyl carbon (δ ~180 ppm) .

- IR : A strong absorption band near 1250–1350 cm (C=S stretch) and 3300–3500 cm (N-H stretches) .

- Mass Spectrometry : ESI-MS or EI-MS should display the molecular ion peak [M+H] at m/z ≈ 223 (calculated for CHNS) .

Q. What are the recommended storage conditions to maintain the compound’s stability?

- Methodological Answer : Store at 2–8°C in airtight, light-protected containers under inert gas (e.g., nitrogen) to prevent oxidation or hydrolysis. Stability tests under accelerated conditions (40°C/75% relative humidity for 4 weeks) can assess degradation pathways, with HPLC monitoring for thiourea decomposition products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this thiourea derivative?

- Methodological Answer : Contradictions often arise from solvent polarity and pH variations. Systematic solubility studies in DMSO, water (buffered at pH 2–12), and ethanol should be conducted using UV-Vis spectroscopy or gravimetric analysis. For example, protonation of the amine group at low pH may enhance aqueous solubility, while the thiourea moiety remains hydrophobic .

Q. What experimental strategies are effective for studying the compound’s potential as a kinase inhibitor or antimicrobial agent?

- Methodological Answer :

- Kinase Inhibition : Use fluorescence-based kinase assays (e.g., ADP-Glo™) with recombinant kinases (e.g., MEK1/2) at varying compound concentrations (1–100 µM). Compare IC values with known inhibitors like PD0325901 .

- Antimicrobial Activity : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) should be validated with time-kill kinetic studies .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina or Schrödinger Suite) against target proteins (e.g., β-lactamase or tubulin) using crystal structures from the PDB. Molecular dynamics simulations (GROMACS) assess binding stability over 50–100 ns. Free energy calculations (MM-PBSA) quantify binding affinities .

Q. What analytical techniques are suitable for detecting trace impurities in synthesized batches?

- Methodological Answer :

- HPLC-DAD/MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to separate impurities. MS/MS fragmentation identifies byproducts like unreacted amines or oxidized thiourea .

- ICP-MS : Detects heavy metal residues (e.g., Pd from catalytic reactions) at ppb levels .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported biological activity across studies?

- Methodological Answer : Discrepancies may stem from assay variability (e.g., cell line differences, serum concentration). Validate results using orthogonal assays (e.g., cell viability via MTT and ATP-luciferase assays) and standardize protocols (e.g., fixed serum-free conditions). Meta-analysis of literature data can identify trends in structure-activity relationships (SAR) .

Q. What strategies ensure reproducibility in SAR studies for thiourea derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.